4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Description
4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a sulfolane-derived compound characterized by a tetrahydrothiophene-1,1-dioxide core substituted with a 4-aminophenylamino group at position 4 and a hydroxyl group at position 3.
Properties
IUPAC Name |
4-(4-aminoanilino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSPTCJEOYVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aminophenyl group, leading to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The tetrahydrothiophene ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide with its analogs based on substituent variations, molecular properties, and research findings:
Substituent Variations and Structural Features
Physicochemical Properties
- Polarity : The 2-hydroxyethyl analog (LogP = -2.09) is significantly more hydrophilic than the benzyl or phenethyl derivatives, making it suitable for aqueous-phase reactions .
- Stereochemistry: Several analogs (e.g., 4-(benzylamino)-) have undefined stereocenters, complicating enantioselective synthesis .
Biological Activity
4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (CAS Number: 1245570-13-1) is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₃S |
| Molecular Weight | 242.30 g/mol |
| Structure | Structure |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
- Enzyme Interaction : It interacts with various enzymes, particularly oxidoreductases, influencing their activity as either substrates or inhibitors.
- Cell Signaling : The compound affects key signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
Antioxidant Properties
Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, the related compound p-methylaminophenol has been shown to scavenge free radicals and reduce lipid peroxidation in biological systems .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that related compounds can inhibit cell growth and induce apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells .
Case Studies
- Study on Antioxidative Effects : A comparative study found that p-methylaminophenol exhibited stronger antioxidant properties than other aminophenols, suggesting a similar potential for this compound due to its structural similarities .
- Anticancer Screening : In vitro studies have indicated that derivatives of tetrahydrothiophene compounds demonstrate varying degrees of antiproliferative activity against cancer cell lines such as HL60 and DU-145. These findings highlight the need for further exploration of this compound in cancer research .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, its interactions with cellular enzymes suggest that it may influence drug metabolism and bioavailability in therapeutic contexts.
Applications in Research
The compound is being investigated for various applications:
- Medicinal Chemistry : Its potential as an anticancer and antioxidant agent is under study.
- Biochemistry : Used as a model compound to explore enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
